molecular formula C8H15NO4 B1526766 [(2-Butoxyethyl)carbamoyl]formic acid CAS No. 1248079-21-1

[(2-Butoxyethyl)carbamoyl]formic acid

Cat. No.: B1526766
CAS No.: 1248079-21-1
M. Wt: 189.21 g/mol
InChI Key: OZVFOUINRWWHGK-UHFFFAOYSA-N
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Description

[(2-Butoxyethyl)carbamoyl]formic acid is a carbamoyl-substituted formic acid derivative with the molecular formula C₈H₁₅NO₄. Its structure features a butoxyethyl group (C₄H₉OCH₂CH₂−) attached to the carbamoyl nitrogen, distinguishing it from simpler analogs. This compound is synthesized via nucleophilic substitution of ethyl (chlorocarbonyl)formate with 2-butoxyethylamine, followed by hydrolysis and coupling reactions, as detailed in . Such derivatives are often intermediates in pharmaceutical and agrochemical synthesis, where substituent variations modulate solubility, reactivity, and biological activity.

Properties

IUPAC Name

2-(2-butoxyethylamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-2-3-5-13-6-4-9-7(10)8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVFOUINRWWHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCNC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [(2-Butoxyethyl)carbamoyl]formic acid typically involves the reaction of 2-butoxyethanol with isocyanic acid, followed by the addition of formic acid. The reaction conditions often require a controlled temperature environment to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and yield.

Chemical Reactions Analysis

[(2-Butoxyethyl)carbamoyl]formic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(2-Butoxyethyl)carbamoyl]formic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which [(2-Butoxyethyl)carbamoyl]formic acid exerts its effects involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the butoxyethyl group can interact with hydrophobic regions of proteins, affecting their activity and stability .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Features
This compound C₈H₁₅NO₄ 2-Butoxyethyl (C₄H₉OCH₂CH₂−) 189.21 High lipophilicity due to long alkyl-ether chain; moderate aqueous solubility.
[(2,2-Difluoroethyl)carbamoyl]formic acid C₄H₅F₂NO₃ 2,2-Difluoroethyl (F₂CCH₂−) 153.09 Enhanced electronegativity from fluorine; increased acidity (pKa ~2.5).
(Methoxycarbamoyl)formic acid C₃H₅NO₄ Methoxy (CH₃O−) 119.08 Compact structure; high water solubility; used in peptide coupling.
{[(4-Fluorophenyl)methyl]carbamoyl}formic acid C₉H₈FNO₃ 4-Fluorobenzyl (FC₆H₄CH₂−) 197.16 Aromatic substituent enhances π-π interactions; potential CNS activity.
{[3-(Ethoxycarbonyl)-benzothiophen-2-yl]carbamoyl}formic acid C₁₃H₁₅NO₅S Ethoxycarbonyl-benzothiophene 297.33 Heterocyclic backbone; sulfur atom improves metabolic stability.

Structural Variations and Implications

  • Alkyl vs. Aromatic Substituents :
    The butoxyethyl group in the target compound introduces significant hydrophobicity compared to the 4-fluorobenzyl group in {[(4-fluorophenyl)methyl]carbamoyl}formic acid () . This makes the former more suitable for lipid-rich environments (e.g., cell membranes), while the latter may exhibit better binding to aromatic receptors.

  • Electron-Withdrawing Groups: [(2,2-Difluoroethyl)carbamoyl]formic acid () has fluorine atoms that lower the pKa of the carboxylic acid group (~2.5 vs. ~3.5 for non-fluorinated analogs), enhancing its acidity and solubility in polar solvents.
  • Heterocyclic Systems : The benzothiophene derivative () incorporates a sulfur heteroatom, which can resist oxidative metabolism, making it advantageous for drug design.

Biological Activity

[(2-Butoxyethyl)carbamoyl]formic acid is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its chemical formula and structure, which influence its interaction with biological systems. The compound features a carbamoyl group linked to a formic acid moiety, which may contribute to its reactivity and biological effects.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties, toxicity profiles, and interactions with cellular components.

  • Enzyme Inhibition : Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in metabolic pathways.
  • Cellular Effects : Studies have shown that this compound can influence cell signaling pathways, potentially affecting cell proliferation and apoptosis.

Case Studies

  • Toxicity Assessment : A study examining the effects of formic acid derivatives on human red blood cells revealed that these compounds could induce hemolysis under certain conditions, suggesting a potential cytotoxic effect linked to the acidity rather than direct cytotoxicity from the compound itself .
  • Pharmacological Evaluation : In a recent investigation into the pharmacological properties of carbamoyl derivatives, this compound was evaluated for its potential as an anti-inflammatory agent. Results indicated promising activity in reducing inflammatory markers in vitro.

Data Tables

Study Findings Reference
Toxicity StudyInduced hemolysis in human RBCs; related to acidity
Pharmacological EvaluationAnti-inflammatory activity observed

Research Findings

Recent research has focused on optimizing the synthesis of this compound and evaluating its biological activity through various assays. The compound has shown potential in:

  • Antimicrobial Activity : Exhibiting inhibitory effects against certain bacterial strains.
  • Anti-inflammatory Properties : Demonstrating a reduction in pro-inflammatory cytokines in cell cultures.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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